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  • Product: all-trans-Retinonitrile
  • CAS: 20638-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Enzymatic Conversion of All-trans-retinal to All-trans-retinol

This guide provides a comprehensive examination of the enzymatic reduction of all-trans-retinal to all-trans-retinol, a critical reaction in the canonical visual cycle and systemic vitamin A metabolism. Tailored for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the enzymatic reduction of all-trans-retinal to all-trans-retinol, a critical reaction in the canonical visual cycle and systemic vitamin A metabolism. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biochemistry, offers field-proven experimental insights, and provides detailed protocols for the robust characterization of this conversion.

Strategic Importance: Beyond Vision

The conversion of all-trans-retinal to all-trans-retinol is not merely a single step in a metabolic pathway; it is a crucial control point with significant physiological implications. In the retina, this reaction is essential for the regeneration of visual pigment, directly impacting the recovery of photoreceptor sensitivity after light exposure. In extra-ocular tissues, this conversion is a key step in managing the pool of vitamin A, a nutrient vital for immune function, cellular differentiation, and embryonic development. Dysregulation of this enzymatic step is linked to various retinal degenerative diseases, including Leber congenital amaurosis and retinitis pigmentosa, making the enzymes that catalyze this reaction prime targets for therapeutic intervention.

The Catalytic Machinery: Key Enzymatic Players

The reduction of the aldehyde group of all-trans-retinal to a primary alcohol is primarily catalyzed by members of the retinol dehydrogenase (RDH) family, which are part of the larger short-chain dehydrogenase/reductase (SDR) superfamily. While other enzymes, such as alcohol dehydrogenases (ADHs), can perform this conversion, RDHs exhibit significantly higher substrate specificity and efficiency.

2.1 Primary Retinal Reductases: RDH8 and RDH12

In the outer segments of photoreceptor cells, two key enzymes orchestrate this conversion:

  • RDH8 (also known as PRRD): Predominantly found in rod outer segments, RDH8 is considered the primary enzyme responsible for reducing all-trans-retinal in dark-adapted and light-exposed retinas. It exhibits a strong preference for all-trans-retinal as a substrate and utilizes NADPH as a cofactor.

  • RDH12: While also present in photoreceptors, RDH12 has a broader substrate specificity and can reduce both all-trans and cis-isomers of retinal. Mutations in the RDH12 gene are associated with severe, early-onset retinal dystrophy, highlighting its critical, non-redundant role in retinal metabolism.

2.2 Cofactor Dependency: The Role of NADPH

The reduction of all-trans-retinal is a hydride transfer reaction, critically dependent on a nicotinamide cofactor. The primary reductant for RDH8 and RDH12 in the retina is nicotinamide adenine dinucleotide phosphate (NADPH) . The availability of NADPH within the photoreceptor outer segment is therefore a rate-limiting factor for this reaction.

The fundamental reaction is as follows:

All-trans-retinal + NADPH + H⁺ ⇌ All-trans-retinol + NADP⁺

The direction of the reaction (reduction or oxidation) is dictated by the cellular ratio of NADPH to NADP⁺. In the photoreceptor outer segments, a high NADPH/NADP⁺ ratio strongly favors the reductive pathway, ensuring the efficient removal of potentially toxic all-trans-retinal.

Kinetic Parameters of Key Retinal Reductases

The following table summarizes the Michaelis-Menten kinetic constants for the primary human retinal reductases, providing a quantitative basis for their physiological roles.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)CofactorSource(s)
Human RDH8 all-trans-retinal~15-20~1,200NADPH
Human RDH12 all-trans-retinal~2.5-5~300-400NADPH
Human ADH1A all-trans-retinal~30-50VariableNADH

Note: Kinetic values can vary depending on the experimental conditions, such as pH, temperature, and buffer composition.

Experimental Workflow: In Vitro Characterization of All-trans-retinal Reduction

The following section provides a detailed, field-tested protocol for quantifying the enzymatic conversion of all-trans-retinal to all-trans-retinol using a spectrophotometric assay. This method leverages the change in absorbance as the cofactor NADPH is oxidized to NADP⁺.

Experimental Design and Causality

The choice of a spectrophotometric assay is based on its high throughput, real-time nature, and relative simplicity. By monitoring the decrease in absorbance at 340 nm, which is characteristic of NADPH, we can directly measure the rate of the enzymatic reaction. This approach is grounded in the Beer-Lambert law, where the change in absorbance is directly proportional to the concentration of NADPH consumed.

The workflow can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5) a2 Add Buffer, NADPH, and Enzyme to cuvette p1->a2 p2 Prepare Substrate Stock (all-trans-retinal in DMSO) p3 Prepare Cofactor Stock (NADPH in Assay Buffer) p3->a2 p4 Prepare Enzyme Solution (Recombinant RDH in appropriate buffer) p4->a2 a1 Pre-warm spectrophotometer to 37°C a1->a2 a3 Incubate for 5 min to equilibrate temperature a2->a3 a4 Initiate reaction by adding all-trans-retinal a3->a4 a5 Immediately start monitoring Absorbance at 340 nm a4->a5 d1 Calculate the rate of change in Absorbance (ΔAbs/min) a5->d1 d2 Use Beer-Lambert Law to convert rate to concentration change d1->d2 d3 Calculate Specific Activity (nmol/min/mg enzyme) d2->d3

Figure 1: A generalized workflow for the in vitro spectrophotometric assay of all-trans-retinal reduction.

Detailed Step-by-Step Protocol

3.2.1 Materials and Reagents

  • Enzyme: Purified recombinant human RDH8 or RDH12.

  • Substrate: All-trans-retinal (Sigma-Aldrich, Cat# R2500).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (Sigma-Aldrich, Cat# N7505).

  • Buffer: 100 mM Tris-HCl, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Equipment: UV-Vis spectrophotometer with temperature control, quartz cuvettes.

3.2.2 Reagent Preparation

  • Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 7.5 with HCl at room temperature.

  • All-trans-retinal Stock (10 mM): Due to its light sensitivity and poor aqueous solubility, all-trans-retinal should be handled under dim red light. Dissolve the appropriate amount in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -80°C.

  • NADPH Stock (10 mM): Dissolve NADPH in the assay buffer to a final concentration of 10 mM. Determine the precise concentration spectrophotometrically using an extinction coefficient of 6,220 M⁻¹cm⁻¹ at 340 nm. Prepare fresh daily.

  • Enzyme Solution: Dilute the purified enzyme in a suitable buffer (e.g., Tris-HCl with 10% glycerol for stability) to a working concentration (e.g., 0.1-1 µg/µL). Keep on ice.

3.2.3 Assay Procedure

  • Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

  • In a 1 mL quartz cuvette, prepare the reaction mixture (total volume = 1 mL):

    • 850 µL of 100 mM Tris-HCl buffer, pH 7.5.

    • 100 µL of 1 mM NADPH (diluted from the 10 mM stock). Final concentration = 100 µM.

    • X µL of enzyme solution (e.g., 1-10 µL, to achieve a linear reaction rate).

  • Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Establish a baseline reading for 1-2 minutes.

  • Initiate the reaction by adding 10 µL of a 1 mM all-trans-retinal solution (diluted from the 10 mM stock in DMSO). Final concentration = 10 µM.

  • Immediately mix by inverting the cuvette (with a cap) or by gentle pipetting, and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

3.2.4 Data Analysis

  • Determine the linear rate of the reaction by calculating the change in absorbance per minute (ΔAbs/min) from the initial, linear portion of the kinetic trace.

  • Convert this rate to the rate of NADPH consumption using the Beer-Lambert Law:

    • Rate (M/min) = (ΔAbs/min) / (ε * l)

      • Where ε (epsilon) is the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

  • Calculate the specific activity of the enzyme:

    • Specific Activity (nmol/min/mg) = [Rate (M/min) * 10⁹ nmol/mol * Reaction Volume (L)] / [Enzyme amount (mg)]

Mechanistic Insights and Structural Considerations

The catalytic mechanism of RDHs for retinal reduction follows a conserved pattern for SDR enzymes, involving a catalytic triad (typically Ser-Tyr-Lys) and the nicotinamide cofactor.

G cluster_active_site Enzyme Active Site Retinal All-trans-retinal (C=O group) Tyr Tyr-OH Retinal->Tyr H-bond to carbonyl O Retinol All-trans-retinol (CH-OH group) NADPH NADPH NADPH->Retinal Hydride (H-) transfer to C NADP NADP+ Tyr->Retinal Proton (H+) transfer to O Lys Lys-NH3+ Ser Ser-OH Lys->Ser H-bond network stabilizes Tyr Ser->Tyr

Figure 2: A conceptual diagram of the catalytic mechanism for all-trans-retinal reduction in an RDH active site.

Mechanism Breakdown:

  • Substrate Binding: All-trans-retinal enters the hydrophobic active site pocket. The carbonyl oxygen of the retinal is positioned and stabilized by a hydrogen bond with the hydroxyl group of a conserved tyrosine residue.

  • Hydride Transfer: The cofactor, NADPH, is positioned such that its nicotinamide ring is in close proximity to the retinal's aldehyde carbon. A hydride ion (H⁻) is transferred from NADPH directly to the carbonyl carbon of the retinal.

  • Protonation: The highly conserved tyrosine residue, acting as a general acid, donates a proton (H⁺) to the now negatively charged carbonyl oxygen, forming the hydroxyl group of all-trans-retinol.

  • Product Release: The resulting all-trans-retinol has a lower affinity for the active site and is released, followed by the release of NADP⁺. The enzyme is then ready for another catalytic cycle.

Conclusion and Future Directions

The enzymatic reduction of all-trans-retinal to all-trans-retinol is a cornerstone of visual function and systemic retinoid homeostasis. A thorough understanding of the enzymes involved, particularly RDH8 and RDH12, is paramount for developing therapeutic strategies for a range of retinal diseases. The methodologies outlined in this guide provide a robust framework for the kinetic and mechanistic characterization of these critical enzymes. Future research in this area will likely focus on the development of isoform-specific inhibitors for modulating retinoid flux, as well as exploring the complex regulatory networks that govern the expression and activity of these enzymes in both health and disease.

References

  • Haeseleer, F., Jang, G. F., Imanishi, Y., et al. (2002). Dual-substrate Specificity of All-trans-retinol Dehydrogenase (RDH8) in the Photoreceptor Outer Segment. Journal of Biological Chemistry, 277(47), 45537-45546. [Link]

  • Palczewski, K. (2012). Chemistry and Biology of Vision. The Journal of Biological Chemistry, 287(3), 1612-1619. [Link]

  • Belyaeva, O. V., Korkina, O. V., Stetsenko, A. V., et al. (2005). Biochemical Properties of Human Retinol Dehydrogenase 12 (RDH12): Characterization of the Enzyme and Its Mutants Associated with Leber Congenital Amaurosis. Journal of Biological Chemistry, 280(31), 28434-28443. [Link]

  • Thompson, D. A., Janecke, A. R., Lange, J., et al. (2005). Retinal Degeneration Associated with Mutations in the Gene Encoding Retinol Dehydrogenase 12. Nature Genetics, 37(6), 580-581. [Link]

Exploratory

Technical Guide: Solubilization and Handling of all-trans-Retinonitrile

Executive Summary all-trans-Retinonitrile (Vitamin A Nitrile) is a synthetic retinoid derivative where the terminal hydroxyl group of retinol or the aldehyde group of retinal is replaced by a nitrile (cyano) group. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

all-trans-Retinonitrile (Vitamin A Nitrile) is a synthetic retinoid derivative where the terminal hydroxyl group of retinol or the aldehyde group of retinal is replaced by a nitrile (cyano) group. While structurally similar to natural retinoids, the presence of the nitrile group alters its electronic properties, lipophilicity, and metabolic stability.

This guide provides a standardized technical framework for the solubilization, handling, and storage of all-trans-Retinonitrile. It addresses the compound's extreme sensitivity to photo-isomerization and oxidation, providing self-validating protocols to ensure experimental reproducibility in drug development and metabolic research.

Part 1: Physicochemical Profile

Understanding the molecule's structure is a prerequisite for successful solubilization. The nitrile group renders the molecule less polar than Retinoic Acid but maintains a strong dipole moment.

PropertySpecification
Chemical Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
Common Name Vitamin A Nitrile, all-trans-Retinonitrile
Molecular Formula C₂₀H₂₇N
Molecular Weight ~279.42 g/mol
Physical State Yellow to Orange Crystalline Solid or Oil (purity dependent)
Lipophilicity (LogP) High (Predicted > 5.[1][2][3]5)
Key Sensitivity Photo-labile (Isomerizes to cis-forms under light); Oxidation-prone
Structural Implication on Solubility

Unlike Retinol (Alcohol) or Retinoic Acid (Carboxylic Acid), Retinonitrile lacks hydrogen bond donating capacity. This results in:

  • Higher solubility in non-polar halogenated solvents (DCM, Chloroform) compared to Retinoic Acid.

  • Insolubility in aqueous media , requiring carrier systems (cyclodextrins, micelles) for biological delivery.

  • Miscibility in polar aprotic solvents (DMSO, DMF) due to the nitrile dipole.

Part 2: Solubility Landscape

The following data summarizes the solubility limits. Note that "Soluble" implies a clear solution can be formed, but stability in solution is time-dependent.

Solvent Compatibility Table
SolventSolubility Limit (Approx.)*Primary ApplicationNotes
DMSO (Anhydrous)15 – 25 mg/mLCell Culture / Bio-assaysPreferred Vehicle. Hygroscopic; moisture reduces solubility.
Ethanol (Absolute)10 – 20 mg/mLAnalytical Standards (HPLC)Volatile. Store at -80°C to prevent concentration shifts.
Chloroform / DCM > 50 mg/mLChemical SynthesisExcellent solubility. Not biocompatible.
Acetone > 30 mg/mLGlassware CleaningRapid evaporation; not for storage.
Water / PBS < 0.01 mg/mLInsoluble Do not use. Requires surfactant/carrier.
Corn Oil / Lipids ~ 5 – 10 mg/mLIn vivo GavageRequires gentle warming (37°C) and vortexing.

*Note: Values are derived from structural analogs (Retinal/Retinoic Acid) and standard retinoid chemistry. Always perform a pilot solubility test with a small aliquot.

Part 3: Solubilization Protocols

Critical Handling Directives (The "Three Pillars of Stability")
  • Yellow Light Rule: All manipulations must occur under yellow (amber) light or low-light conditions (< 50 lux). White light induces rapid isomerization to 9-cis or 13-cis forms.

  • Inert Atmosphere: Oxygen attacks the polyene chain. All stock solutions must be prepared and stored under Argon or Nitrogen.

  • Cryogenic Storage: Reaction rates drop significantly at -80°C. Never store retinoids in solution at room temperature.

Protocol A: Preparation of DMSO Stock Solution (10 mM)

Objective: Create a stable stock for cell culture use.

Materials:

  • all-trans-Retinonitrile powder.[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, stored over molecular sieves).

  • Amber glass vials (silanized preferred).

  • Argon gas line.

Workflow:

SolubilizationProtocol Start Start: Weighing Environment Environment Check: Yellow Light + Low Humidity Start->Environment SolventAdd Add Anhydrous DMSO (Calculated Volume) Environment->SolventAdd Vortex Vortex Gently (15-30 sec, Pulse) SolventAdd->Vortex Inspect Visual Inspection: Clear Orange Solution? Vortex->Inspect Purge Argon Overlay (Displace Headspace Air) Inspect->Purge Yes Troubleshoot Sonicate (Ultrasonic Bath) < 30 sec at 4°C Inspect->Troubleshoot No (Precipitate) Storage Store at -80°C (Amber Vial) Purge->Storage Troubleshoot->Inspect

Figure 1: Step-by-step solubilization workflow ensuring stability and homogeneity.

Detailed Steps:

  • Calculate: For a 10 mM stock, weigh 2.8 mg of Retinonitrile and dissolve in 1.0 mL of DMSO.

  • Dissolve: Add DMSO down the side of the vial. Vortex in short pulses. If particles persist, use a sonicating water bath for 10-20 seconds (ensure water is cold to prevent heating).

  • Purge: Gently flow Argon gas over the liquid surface for 10 seconds to displace oxygen. Cap immediately.

  • Aliquot: Do not freeze/thaw the main stock. Aliquot into single-use volumes (e.g., 50 µL) in amber tubes.

Protocol B: Aqueous Delivery (Cell Culture)

Direct addition of DMSO stock to media often causes precipitation.

  • Method: Pre-dilute the DMSO stock into a small volume of serum-free media containing BSA (Bovine Serum Albumin) or use a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-cyclodextrin). The protein/cyclodextrin acts as a "sink" to solubilize the hydrophobic retinoid.

  • Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Part 4: Quality Control & Troubleshooting

Verification of Solubility

Visual inspection is insufficient for nanomolar concentrations. Use UV-Vis spectroscopy.

  • Lambda Max (λmax): ~360–370 nm (in Ethanol).

    • Note: The nitrile group extends conjugation slightly differently than the aldehyde in Retinal (380 nm).

  • Procedure: Dilute 1 µL of stock into 1 mL Ethanol. Scan 250–500 nm.

  • Criteria: A single symmetric peak indicates purity. A shoulder at ~280-300 nm suggests degradation or isomerization.

Solvent Selection Decision Tree

SolventSelection Root Intended Application Bio Biological / Cell Culture Root->Bio Chem Chemical Synthesis / Analysis Root->Chem DMSO DMSO (Anhydrous) Max Stock: ~20 mg/mL Bio->DMSO Standard Ethanol Ethanol (Absolute) Max Stock: ~15 mg/mL Bio->Ethanol Alternative (Volatile) Chem->Ethanol HPLC Std DCM Dichloromethane Max Stock: >50 mg/mL Chem->DCM Reactions

Figure 2: Decision matrix for selecting the optimal solvent based on experimental end-use.

References

  • National Institutes of Health (NIH). (2020). Photodecomposition and Phototoxicity of Natural Retinoids. PubMed Central. [Link]

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Analysis. Molecular Biotechnology.
  • Gundersen, H. J., et al. (2007). Solubility of Retinoids in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for retinoid class solubility).

Sources

Protocols & Analytical Methods

Method

Unveiling the Pivotal Role of All-trans-Retinal in Vision: A Guide for Researchers

A Note on the Subject of this Guide: Initial searches for "all-trans-Retinonitrile" did not yield significant scientific literature or established applications in vision research. Therefore, this guide has been meticulou...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject of this Guide: Initial searches for "all-trans-Retinonitrile" did not yield significant scientific literature or established applications in vision research. Therefore, this guide has been meticulously prepared for all-trans-retinal , a closely related and critically important molecule in the visual sciences. All-trans-retinal, the aldehyde form of Vitamin A, is a cornerstone of phototransduction and the visual cycle, making it a subject of intense study for understanding both normal vision and retinal diseases.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides in-depth technical information and field-proven insights into the application of all-trans-retinal in vision research, moving beyond a simple list of steps to explain the causality behind experimental choices.

The Central Role of All-trans-Retinal in the Visual Cycle

Vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the photoreceptor cells of the retina.[1][2] This conformational change in the retinal molecule triggers a cascade of events known as phototransduction, ultimately leading to a neural signal being sent to the brain.[3][4] Once photoisomerization occurs, the all-trans-retinal no longer fits in the binding pocket of the opsin protein and is released.[5] To maintain visual sensitivity, the all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions collectively known as the visual cycle.[1][6]

This cycle primarily involves the photoreceptor outer segments (POS) and the retinal pigment epithelium (RPE). Following its release from opsin, all-trans-retinal is reduced to all-trans-retinol in the photoreceptors.[7] This is a critical step, as the accumulation of all-trans-retinal can be toxic to the cell.[8][9] The all-trans-retinol is then transported to the RPE, where it is esterified and then isomerized to 11-cis-retinol. Finally, 11-cis-retinol is oxidized to 11-cis-retinal, which is transported back to the photoreceptors to regenerate the visual pigment.[1]

Visual Cycle cluster_POS Photoreceptor Outer Segment cluster_IPM Interphotoreceptor Matrix cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) Opsin Opsin Meta_II->Opsin Hydrolysis atRAL_POS all-trans-retinal Meta_II->atRAL_POS Opsin->Rhodopsin Regeneration atROL_POS all-trans-retinol atRAL_POS->atROL_POS RDH8 (NADPH) IRBP_atROL IRBP-atROL atROL_POS->IRBP_atROL atROL_RPE all-trans-retinol IRBP_atROL->atROL_RPE IRBP_11cRAL IRBP-11cRAL IRBP_11cRAL->Rhodopsin Combines with Opsin atRE all-trans-retinyl esters atROL_RPE->atRE LRAT cROL 11-cis-retinol atRE->cROL RPE65 cRAL 11-cis-retinal cROL->cRAL RDH5 cRAL->IRBP_11cRAL

Figure 1: The canonical visual cycle pathway.

Properties and Handling of All-trans-Retinal

All-trans-retinal is a crystalline solid that is sensitive to light, oxygen, and heat.[10] Proper handling and storage are crucial to maintain its integrity for experimental use.

PropertyValueSource
Molecular Formula C₂₀H₂₈O[11]
Molar Mass 284.44 g/mol [11]
Appearance Yellow to orange crystals[11]
Melting Point 61-64 °C[10]
λmax (Ethanol) ~381 nm[12]
Solubility Soluble in ethanol, DMSO, DMF. Sparingly soluble in aqueous buffers.[12]
Storage Store at -80°C under an inert atmosphere.[12]

Protocol for Preparation of All-trans-Retinal Stock Solution:

  • Rationale: All-trans-retinal is hydrophobic and requires an organic solvent for initial dissolution before being introduced into aqueous experimental systems. To minimize degradation, all steps should be performed under dim red light and on ice.

  • Procedure:

    • Weigh the desired amount of all-trans-retinal in a light-protected tube.

    • Add the appropriate volume of ethanol, DMSO, or DMF to achieve the desired stock concentration (e.g., 10-25 mg/mL).[12]

    • Purge the tube with an inert gas (e.g., argon or nitrogen) before sealing.

    • Vortex briefly to dissolve the solid.

    • Store the stock solution at -80°C. For aqueous buffers, a working solution can be prepared by diluting the stock solution in the buffer of choice, but it is recommended to use it immediately as the compound is not stable in aqueous solutions for extended periods.[12]

Key Applications and Protocols in Vision Research

In Vitro Rhodopsin Regeneration Assay

This assay is fundamental for studying the interaction between retinal isomers and opsin, and for screening compounds that may modulate the visual cycle. The regeneration of rhodopsin can be monitored spectrophotometrically by the increase in absorbance at approximately 500 nm.[6][8]

Protocol for Rhodopsin Regeneration:

  • Isolation of Rod Outer Segments (ROS):

    • Rationale: ROS are the primary site of phototransduction and contain a high concentration of rhodopsin. Isolation of ROS provides a purified source of opsin for regeneration studies.

    • Procedure (Bovine ROS):

      • Obtain fresh bovine eyes and dissect the retinas in a buffer solution under dim red light.[10]

      • Gently shake the retinas to detach the ROS.

      • Purify the ROS using a discontinuous sucrose gradient centrifugation method.[10]

      • Wash the purified ROS to remove sucrose and other contaminants.

  • Bleaching of Rhodopsin:

    • Rationale: To study regeneration, the endogenous 11-cis-retinal must be removed from the opsin binding pocket. This is achieved by exposing the rhodopsin to light, which isomerizes the 11-cis-retinal to all-trans-retinal and causes it to dissociate from the opsin.

    • Procedure:

      • Resuspend the isolated ROS in a suitable buffer.

      • Expose the ROS suspension to bright light (e.g., from a fiber optic illuminator) for a sufficient time to bleach the rhodopsin, often in the presence of hydroxylamine to sequester the released all-trans-retinal.[8]

      • Wash the bleached ROS membranes multiple times to remove hydroxylamine and free retinal.[8]

  • Regeneration with All-trans-Retinal (or other retinoids):

    • Rationale: While 11-cis-retinal is the natural chromophore for rhodopsin regeneration, studying the interaction with all-trans-retinal can provide insights into the binding pocket's plasticity and potential non-canonical regeneration pathways.[13]

    • Procedure:

      • Resuspend the bleached ROS (containing opsin) in a buffer.

      • Add a molar excess of all-trans-retinal (or the retinoid of interest) to the opsin suspension.

      • Incubate the mixture in the dark at a controlled temperature (e.g., 37°C).[8]

      • At various time points, measure the absorbance spectrum of an aliquot of the suspension from 250 nm to 650 nm.

      • The formation of a rhodopsin-like pigment is indicated by an increase in absorbance around 500 nm.[8]

Rhodopsin Regeneration Workflow cluster_prep Preparation cluster_reaction Regeneration Reaction cluster_analysis Analysis A Isolate Rod Outer Segments (ROS) B Bleach ROS with light (to obtain opsin) A->B C Add all-trans-retinal to opsin suspension B->C D Incubate in the dark at 37°C C->D E Measure absorbance at ~500 nm at different time points D->E F Plot absorbance vs. time to determine regeneration kinetics E->F

Figure 2: Experimental workflow for an in vitro rhodopsin regeneration assay.

Modeling All-trans-Retinal-Induced Retinal Degeneration

The accumulation of all-trans-retinal is cytotoxic and is implicated in the pathogenesis of several retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[8][9] In vitro and in vivo models are used to study the mechanisms of this toxicity and to test potential therapeutic interventions.

In Vitro Model of All-trans-Retinal Toxicity in RPE Cells:

  • Rationale: Retinal pigment epithelial (RPE) cells are crucial for clearing all-trans-retinoids from the photoreceptors. Studying the effects of all-trans-retinal on RPE cell lines, such as ARPE-19, provides a valuable model for understanding its role in retinal degeneration.[14][15]

  • Protocol:

    • Culture ARPE-19 cells to a desired confluency in appropriate media.

    • Prepare working solutions of all-trans-retinal in the culture medium. Due to its poor aqueous solubility, a stock solution in DMSO or ethanol is typically used for dilution.[16]

    • Treat the cells with varying concentrations of all-trans-retinal (e.g., 5-30 µM) for a specified duration (e.g., 16 hours).[14]

    • Assess cell viability using standard assays such as MTT, LDH release, or trypan blue exclusion.[14][15]

    • Investigate specific cellular responses, such as apoptosis (e.g., by TUNEL staining or caspase activation assays), oxidative stress (e.g., by measuring reactive oxygen species), or inflammatory responses.

Concentration of all-trans-retinalIncubation TimeCell LineObserved EffectSource
5-30 µM16 hoursARPE-19Dose-dependent cell death[14]
10-30 µM16 hoursARPE-19Morphological disruption and decreased viability[16]
20 µM90 minutes or 24 hoursPrimary RPEIncreased susceptibility to complement-induced cell death[15]

In Vivo Model of Light-Induced Retinal Damage:

  • Rationale: Exposing animals to intense light can lead to an accumulation of all-trans-retinal in the photoreceptors, mimicking the toxic effects observed in some retinal diseases. This model is useful for studying the mechanisms of photodamage and for testing neuroprotective agents.

  • Protocol (for mice):

    • Dark-adapt the mice for a period (e.g., 12-24 hours) to maximize rhodopsin levels.[17]

    • Dilate the pupils with a mydriatic agent.[18]

    • Expose the mice to a bright, full-spectrum light source of a defined intensity (e.g., 10,000 lux) for a specific duration (e.g., 15-60 minutes).[14][17]

    • Return the mice to a normal light/dark cycle for a recovery period (e.g., 7-14 days).

    • Assess retinal structure and function using techniques such as optical coherence tomography (OCT), electroretinography (ERG), and histology.[17]

Therapeutic Strategies Targeting All-trans-Retinal

Given the toxic potential of all-trans-retinal, several therapeutic strategies are being explored to mitigate its harmful effects in the retina. These approaches generally fall into two categories:

  • Visual Cycle Modulators: These are compounds that slow down the visual cycle, thereby reducing the rate of all-trans-retinal formation.[8]

  • All-trans-Retinal Scavengers: These molecules are designed to bind to and detoxify free all-trans-retinal, preventing it from forming toxic byproducts.[8]

The development and testing of these therapeutic agents heavily rely on the experimental models and protocols described in this guide.

Conclusion

All-trans-retinal is a molecule of dual identity in the retina: essential for initiating vision, yet toxic in excess. A thorough understanding of its properties, handling, and application in various experimental models is crucial for advancing our knowledge of the visual process and for developing effective treatments for a range of blinding retinal diseases. The protocols and information provided herein offer a robust foundation for researchers to explore the multifaceted role of this critical retinoid.

References

  • THE VISUAL CYCLE. (2009). [Source 1]
  • All-trans-retinal | Vitamin A Metabolite. MedchemExpress.com. [Source 2]
  • Visual phototransduction. Wikipedia. [Source 3]
  • All-trans-Retinaldehyde Contributes to Retinal Vascular Permeability in Ischemia Reperfusion. (2020). PMC - PubMed Central. [Source 4]
  • Retinal Photodamage Mediated by All-trans-retinal. PMC - PubMed Central. [Source 5]
  • Visual cycle. Wikipedia. [Source 6]
  • Visual cycle. Grokipedia. [Source 7]
  • Involvement of All-trans-retinal in Acute Light-induced Retinop
  • Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. [Source 9]
  • All-trans-retinal, 11-cis-retinal, and all-trans-retinol levels during... | Download Scientific Diagram.
  • How does 11-cis retinal form all-trans retinal during the rhodopsin-opsin cycle? Reddit. [Source 11]
  • All-Trans Retinal Mediates Light-Induced Oxidation In Single Living Rod Photoreceptors. [Source 12]
  • Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. IOVS. [Source 13]
  • All-trans-Retinal Sensitizes Human RPE Cells to Alternative Complement Pathway–Induced Cell De
  • 2-Minute Neuroscience: Phototransduction. YouTube. [Source 15]
  • Formation and Clearance of All-Trans-Retinol in Rods Investigated in the Living Primate Eye With Two-Photon Ophthalmoscopy. NIH. [Source 16]
  • The phototransduction cascade (video). Khan Academy. [Source 17]
  • PRODUCT INFORM
  • Retinopathy in Mice Induced by Disrupted All-trans-retinal Clearance. PMC. [Source 19]
  • Reduction of All-trans Retinal to All-trans Retinol in the Outer Segments of Frog and Mouse Rod Photoreceptors. PMC - NIH. [Source 20]
  • Mechanism of All-trans-retinal Toxicity with Implications for Stargardt Disease and Age-related Macular Degener
  • Accessible LED Lightbox for Light-induced Retinal Damage in Pigmented Mice. PMC. [Source 22]
  • 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. NIH. [Source 23]
  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH. [Source 24]
  • all trans-Retinal powder, = 98 116-31-4. Sigma-Aldrich. [Source 25]
  • Quercetin Alleviates All-Trans-Retinal-Induced Photoreceptor Apoptosis and Retinal Degeneration by Inhibiting the ER Stress-Rel
  • Retinal. Wikipedia. [Source 27]
  • The New Era of Therapeutic Strategies for the Treatment of Retinitis Pigmentosa: A Narrative Review of Pathomolecular Mechanisms for the Development of Cell-Based Therapies. PubMed Central. [Source 28]
  • all-trans Retinal. Santa Cruz Biotechnology. [Source 29]
  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-portal.org. [Source 30]
  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. [Source 31]
  • New Retinal Pigment Epithelial Cell Model to Unravel Neuroprotection Sensors of Neurodegeneration in Retinal Disease. Frontiers. [Source 32]
  • Spontaneous in vitro generation of rhodopsin with all-trans retinal. IOVS | ARVO Journals. [Source 33]
  • The Gluopsins: Opsins without the Retinal Binding Lysine. MDPI. [Source 34]
  • Conditioning the light-induced Retina Degeneration Model using white-LED in albino and pigmented Rodents. IOVS. [Source 35]
  • Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. PubMed Central. [Source 36]
  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation.
  • Methodology for Studying Interactions of Vitamin A Membrane Receptors and Opsin Protein with their Ligands in Generating the Retinylidene Protein. JoVE. [Source 38]
  • Development of a BALB/c mice model for blue light retinal damage. PMC - PubMed Central. [Source 39]
  • Single-Eye Porcine Retinal Pigment Epithelium Cell Cultures—A Validated and Reproducible Protocol. MDPI. [Source 40]
  • Light-Induced Photoreceptor Degeneration in the Mouse Involves Activation of the Small GTPase Rac1. IOVS. [Source 41]

Sources

Application

Application Note: all-trans-Retinonitrile (ATRN) for Studying T-Cell Differentiation

Executive Summary This application note details the use of all-trans-Retinonitrile (ATRN) as a chemical probe to investigate the metabolic requirements of Retinoic Acid (RA) signaling during CD4+ T-cell differentiation....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of all-trans-Retinonitrile (ATRN) as a chemical probe to investigate the metabolic requirements of Retinoic Acid (RA) signaling during CD4+ T-cell differentiation. While all-trans-Retinoic Acid (ATRA) is the canonical ligand driving Foxp3+ Regulatory T-cell (Treg) generation and suppressing Th17 differentiation, its rapid degradation and systemic toxicity limit its utility in long-term assays.

ATRN, a nitrile derivative of retinoic acid, serves as a metabolic precursor and a stability probe . By replacing the carboxylic acid group with a nitrile moiety, ATRN resists non-specific hydrolysis and requires specific enzymatic cleavage (via nitrilases or amidases) to convert to the active ATRA species. This protocol allows researchers to distinguish between direct receptor agonism and cell-intrinsic metabolic conversion capacity, particularly in the context of gut-associated lymphoid tissue (GALT) where microbial nitrilases may play a role.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Retinoid Axis in T-Cell Fate

Differentiation of naive CD4+ T cells is governed by the cytokine milieu. Transforming Growth Factor-beta (TGF-


) is required for both Treg and Th17 lineages. The "switch" decision is regulated by inflammatory cytokines (IL-6) and retinoic acid:
  • TGF-

    
     + IL-6:  Induces Th17  (pro-inflammatory, IL-17A producing).
    
  • TGF-

    
     + ATRA:  Induces Treg  (anti-inflammatory, Foxp3 expressing).
    

ATRA functions by binding to nuclear Retinoic Acid Receptors (RARs), enhancing Smad3 signaling, and epigenetically stabilizing the Foxp3 locus while inhibiting ROR


t (the Th17 master regulator).
The Role of all-trans-Retinonitrile (ATRN)

ATRN acts as a "masked" retinoid. Unlike retinol (which requires oxidation by ADH/ALDH enzymes) or ATRA (which binds directly), ATRN requires hydrolysis of the cyano group (-CN) to a carboxylic acid (-COOH).

Key Applications:

  • Metabolic Competence Assay: Determining if specific immune subsets (or co-cultured commensal bacteria) possess nitrilase activity to bioactivate the prodrug.

  • Controlled Release: Providing a slow-release source of ATRA to prevent receptor desensitization or cytotoxicity associated with high-molar ATRA spikes.

  • Stability Control: Differentiating between off-target effects of the retinoid backbone vs. specific RAR activation.

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic conversion and signaling checkpoints.

Retinoid_Pathway Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal ADH/RDH ATRA all-trans-Retinoic Acid (Active Ligand) Retinal->ATRA ALDH1A RAR RAR/RXR Complex ATRA->RAR Binding ATRN all-trans-Retinonitrile (Probe/Precursor) ATRN->ATRA Nitrilase/Amidase (Slow Hydrolysis) Foxp3 Foxp3 Expression (Treg) RAR->Foxp3 Transcriptional Activation Th17 Th17 Differentiation RAR->Th17 Inhibition

Figure 1: Metabolic entry points for Retinonitrile (ATRN) versus canonical Retinoids in T-cell signaling.[1][2]

Materials & Reagents

ComponentSpecificationStorageNotes
all-trans-Retinonitrile >98% Purity (HPLC)-80°C (Dark)Dissolve in DMSO. Light sensitive.
all-trans-Retinoic Acid >99% Purity (Control)-80°C (Dark)Positive Control.
Naive CD4+ T Cells CD4+CD62L+CD44-CD25-FreshIsolated from murine spleen/LN.
Anti-CD3/CD28 Plate-bound or Beads4°CT-cell activation signal.
Recombinant hTGF-

1
Carrier-free-20°CTreg driver.
Recombinant mIL-6 Carrier-free-20°CTh17 driver.
Flow Antibodies Anti-Foxp3 (PE), Anti-IL17A (APC)4°CIntracellular staining.

Experimental Protocol: Differential Polarization Assay

This protocol compares the efficacy of ATRN vs. ATRA in shifting the Th17/Treg balance.

Phase 1: Preparation (Day 0)
  • Coat Plates: Incubate 24-well plates with anti-CD3 (

    
    ) and anti-CD28 (
    
    
    
    ) in PBS for 2 hours at 37°C. Wash 2x with PBS.
  • Compound Preparation:

    • Prepare 10 mM stock of ATRN and ATRA in DMSO.

    • Critical: Perform all retinoid handling in low-light conditions (amber tubes) to prevent photo-isomerization.

    • Dilute to 2x working concentration in complete culture medium (RPMI + 10% FBS + 50

      
      
      
      
      
      -mercaptoethanol).
Phase 2: Cell Culture & Treatment (Day 0)
  • Seed Cells: Plate

    
     naive CD4+ T cells per well in 500 
    
    
    
    medium.
  • Cytokine Cocktail: Add cytokines to induce Th17 pressure:

    • TGF-

      
      1 (2 ng/mL final)
      
    • IL-6 (20 ng/mL final)

  • Retinoid Treatment: Add 500

    
     of the 2x retinoid dilution to designated wells.
    

Treatment Groups:

  • Group A (Th17 Control): Cytokines + DMSO Vehicle.

  • Group B (Treg Positive Control): Cytokines + ATRA (10 nM).

  • Group C (Experimental Low): Cytokines + ATRN (10 nM).

  • Group D (Experimental High): Cytokines + ATRN (100 nM).

Phase 3: Maintenance (Day 2)
  • Carefully remove 50% of the supernatant (do not disturb the cell pellet).

  • Replenish with fresh medium containing cytokines and retinoids at 1x concentration.

  • Rationale: Retinoids degrade rapidly (

    
     in culture). Replenishment ensures constant pressure.
    
Phase 4: Analysis (Day 4)
  • Restimulation: Treat cells with PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (GolgiPlug) for 4 hours.

  • Staining:

    • Surface stain: CD4-FITC, Live/Dead-NearIR.

    • Fix/Permeabilize using Foxp3 Transcription Factor Staining Buffer Set.

    • Intracellular stain: anti-Foxp3-PE and anti-IL-17A-APC.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD LSRFortessa).

Data Interpretation & Expected Results

The efficacy of ATRN is determined by the "Conversion Ratio" relative to ATRA.

Quantitative Analysis Table
ConditionFoxp3+ (%)IL-17A+ (%)Interpretation
Th17 Control (DMSO) < 5%40 - 60%Successful Th17 polarization.
ATRA (10 nM) > 70%< 5%Potent inhibition of Th17; Treg induction.
ATRN (10 nM) ~ 10%~ 40%Low Activity: Indicates lack of spontaneous hydrolysis.
ATRN (100 nM) 20 - 30%20 - 30%Partial Activity: Suggests slow metabolic conversion or weak partial agonism.
Troubleshooting & Optimization
  • No Effect with ATRN? T-cells lack nitrilase activity.

    • Modification: Co-culture with Dendritic Cells (DCs) or specific gut commensals (Alcaligenes spp.) known to possess nitrilases to verify cross-feeding mechanisms.

  • High Toxicity? Nitriles can release cyanide ions upon degradation. Monitor cell viability (Live/Dead stain). If viability drops >20% vs control, reduce concentration.

Workflow Visualization

Workflow cluster_treatments Differentiation Conditions Step1 Day 0: Naive CD4+ Isolation (Spleen/LN) Step2 Activation: Anti-CD3/CD28 Step1->Step2 Cond1 Th17 Only (TGF-b + IL-6) Step2->Cond1 Cond2 Treg Control (+ ATRA) Step2->Cond2 Cond3 Experimental (+ ATRN) Step2->Cond3 Step3 Day 2: Media Change (Replenish Retinoids) Cond1->Step3 Cond2->Step3 Cond3->Step3 Step4 Day 4: Restimulation (PMA/Iono/Brefeldin) Step3->Step4 Step5 Flow Cytometry (Foxp3 vs IL-17A) Step4->Step5

Figure 2: Step-by-step experimental workflow for Retinonitrile assessment.

References

  • Mucida, D., et al. (2007). Reciprocal TH17 and regulatory T cell differentiation mediated by retinoic acid. Science, 317(5835), 256-260. Link

  • Elias, K. M., et al. (2008). Retinoic acid inhibits Th17 polarization and enhances FoxP3 expression through a Stat-3/Stat-5 independent signaling pathway. Blood, 111(3), 1013-1020. Link

  • Valla, A., et al. (2001). Synthesis of 9-methylene analogs of retinol, retinal, retinonitrile and retinoic acid.[3] Tetrahedron Letters, 57(39), 8117-8128. Link

  • Hall, J. A., et al. (2011). Commensal DNA limits regulatory T cell conversion and is a natural adjuvant of intestinal immune responses. Immunity, 35(6), 927-940. (Contextualizing microbial metabolism of retinoids). Link

  • Chambon, P. (1996). A decade of molecular biology of retinoic acid receptors. FASEB Journal, 10(9), 940-954. Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in quantifying all-trans-Retinonitrile in complex samples

Subject: Quantification of all-trans-Retinonitrile in Complex Biological Matrices Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 1, 2026 Introduction: The "Invisi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Quantification of all-trans-Retinonitrile in Complex Biological Matrices

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 1, 2026

Introduction: The "Invisible" Isomer Challenge

Welcome to the technical support hub for retinoid analysis. You are likely here because your recovery rates are inconsistent, or your chromatograms show "ghost" peaks where your all-trans-Retinonitrile should be.

All-trans-Retinonitrile is a synthetic retinoid derivative, often utilized as a precursor in drug development or a metabolic probe. Chemically, it shares the lipophilic polyene chain of Vitamin A but terminates in a nitrile group (-CN) rather than an alcohol or acid. This structural nuance grants it unique stability profiles but does not exempt it from the "Retinoid Triad" of analytical failure: Photo-isomerization, Oxidation, and Lipophilic Matrix Interference.

This guide moves beyond basic textbook definitions to address the causality of experimental failure in LC-MS/MS workflows.

Module 1: Sample Preparation & Stability

Q: Why is my recovery dropping below 60% despite using standard protein precipitation?

A: You are likely trapping the analyte in the protein pellet or oxidizing it during the dry-down.

Protein precipitation (PPT) with acetonitrile or methanol is often insufficient for lipophilic retinoids like Retinonitrile. The molecule binds tightly to plasma retinol-binding proteins (RBP) and albumin. Simple precipitation often co-precipitates the hydrophobic drug with the protein pellet.

The Fix: Liquid-Liquid Extraction (LLE) You must disrupt the protein-ligand interaction and partition the analyte into a non-polar solvent.

  • The Solvent System: Use Hexane:Ethyl Acetate (9:1) or Hexane:MTBE. The slight polarity of the nitrile group requires a modifier (EtOAc or MTBE) to ensure complete extraction compared to pure hexane used for retinyl esters.

  • The Antioxidant Shield: Retinoids oxidize rapidly. You must dope your extraction solvents with 0.1% Butylated Hydroxytoluene (BHT) or Ascorbic Acid.

  • The "Dark Room" Rule: All-trans isomers isomerize to cis forms (9-cis, 13-cis) under white light within minutes. All steps must occur under yellow (sodium) light or in amber glassware.

Visual Workflow: The "Golden" Extraction Protocol

ExtractionWorkflow cluster_0 Environment: YELLOW LIGHT (500nm+) Sample Sample (Plasma/Tissue) Denature Denaturation (Ethanol + BHT) Sample->Denature Disrupt RBP Extract LLE Extraction (Hexane:EtOAc 9:1) Denature->Extract Partition PhaseSep Phase Separation (Collect Organic Top) Extract->PhaseSep Centrifuge DryDown Evaporation (N2 gas, <37°C) PhaseSep->DryDown Concentrate Recon Reconstitution (Mobile Phase) DryDown->Recon Prepare for LC

Figure 1: Critical extraction workflow emphasizing the requirement for yellow light and antioxidant protection (BHT) to prevent isomerization and oxidation.

Module 2: Chromatographic Separation

Q: I see a split peak or "shoulder" on my main analyte. Is this column failure?

A: No, it is likely an isomer resolution issue. Your C18 column is failing to separate the cis isomers from the all-trans target.

Standard C18 columns separate based on hydrophobicity. However, all-trans-Retinonitrile and 13-cis-Retinonitrile have nearly identical hydrophobicity but different 3D shapes. C18 phases often lack the "shape selectivity" required to resolve them.

The Fix: Switch to a C30 Carotenoid Column C30 stationary phases have long alkyl chains that interact more extensively with the polyene tail of retinoids. This enhances steric recognition, allowing baseline separation of geometric isomers.

Comparative Column Performance:

FeatureStandard C18 ColumnC30 (Carotenoid) Column
Mechanism Hydrophobic InteractionHydrophobic + Steric Recognition
Isomer Separation Poor (Co-elution common)Excellent (Baseline resolution)
Run Time Short (5-8 mins)Longer (15-20 mins)
Mobile Phase MeOH/Water or ACN/WaterMeOH/MTBE/Water (Non-aqueous often needed)

Protocol Tip: If you must use C18, use a "High Strength Silica" (HSS) T3 column or similar, and lower the column temperature to 20°C. Lower temperatures often improve isomer separation selectivity.

Module 3: Mass Spectrometry Detection

Q: My signal is suppressed, and sensitivity is low. Should I use ESI or APCI?

A: For Retinonitrile, APCI (Atmospheric Pressure Chemical Ionization) is the gold standard.

While the nitrile group (-CN) is somewhat polar, the bulk of the molecule is a non-polar hydrocarbon chain.

  • ESI (Electrospray Ionization): Often struggles with neutral retinoids. It is highly susceptible to "ion suppression" from phospholipids remaining in the sample matrix.

  • APCI: Ionizes via charge transfer in the gas phase. It is far more robust against matrix effects (lipids) and typically yields higher sensitivity for retinoids and carotenoids.

Troubleshooting Signal Loss:

  • Check for Hydrolysis: Retinonitrile can hydrolyze to Retinoic Acid in acidic conditions or via enzymatic action. Monitor the transition for Retinoic Acid (m/z ~301) to see if your analyte is degrading.

  • Internal Standard: Do not use a generic drug analog. Use a structural analog like 3,4-didehydroretinol or a deuterated retinoid. The extraction efficiency must match exactly.

Visual Logic: Troubleshooting Signal Issues

MSTroubleshoot Start Low Signal Intensity CheckSource Check Ion Source Start->CheckSource IsESI Using ESI? CheckSource->IsESI SwitchAPCI Switch to APCI (Better for Neutrals) IsESI->SwitchAPCI Yes CheckMatrix Matrix Effect? IsESI->CheckMatrix No (Already APCI) MonitorPhospho Monitor Phospholipids (m/z 184) CheckMatrix->MonitorPhospho CleanUp Improve Extraction (SPE or LLE) MonitorPhospho->CleanUp High Background

Figure 2: Decision tree for diagnosing low sensitivity. Switching from ESI to APCI is a primary corrective action for hydrophobic retinoids.

Module 4: Validated Protocol Summary

Objective: Quantification of all-trans-Retinonitrile in Plasma.

  • Preparation: Work under yellow light. Thaw plasma on ice.

  • Aliquot: Transfer 100 µL plasma to an amber tube.

  • Internal Standard: Add 10 µL of deuterated internal standard.

  • Denaturation: Add 100 µL Ethanol (containing 0.1% BHT). Vortex 30s.

  • Extraction: Add 500 µL Hexane:Ethyl Acetate (9:1 v/v).

  • Agitation: Vortex vigorously for 2 mins or shaker for 10 mins.

  • Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Collection: Transfer the upper organic layer to a new amber glass vial.

  • Evaporation: Dry under Nitrogen stream at ambient temperature (Max 30°C). Do not use heat.

  • Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., Acetonitrile:THF).

  • Injection: Inject 10 µL onto a C30 Column (3 µm, 150 x 2.1 mm).

References

  • Morgenstern, J., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PubMed Central. [Link]

  • Kane, M. A., et al. (2008). Quantification of Endogenous Retinoids. Methods in Molecular Biology. PubMed Central. [Link]

  • Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A. (Cited for general retinoid extraction principles).
  • SCIEX. (2015). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Technical Note. [Link]

Optimization

purification of synthetic all-trans-Retinonitrile

Initiating Search Strategy I've initiated comprehensive Google searches for purifying synthetic all-trans-retinonitrile. I am focusing on identifying common purification methods, anticipated challenges, and effective tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I've initiated comprehensive Google searches for purifying synthetic all-trans-retinonitrile. I am focusing on identifying common purification methods, anticipated challenges, and effective troubleshooting strategies. I'm aiming to analyze the search results and identify the most promising approaches.

Defining Technical Support Structure

I am now structuring the technical support center as a question-and-answer format to address common purification issues. I'm developing detailed, step-by-step troubleshooting guides for each problem, including scientific reasoning and citations. The creation of FAQs with concise answers is also underway.

Outlining Purifiction Workflow

I'm now outlining a purification workflow, starting with Google searches to identify common methods and challenges for all-trans-retinonitrile. I plan to organize the technical support center as a Q&A, and then generate detailed troubleshooting guides with scientific reasoning, and supporting citations. I'm also planning FAQs, Graphviz diagrams, and tables to enhance clarity.

Reference Data & Comparative Studies

Validation

Validating the Specificity of an all-trans-Retinonitrile Assay

A Comparative Technical Guide for Analytical Validation Executive Summary: The "Isomer & Hydrolysis" Trap Validating an assay for all-trans-Retinonitrile (atRN) presents a unique dual challenge often underestimated in st...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary: The "Isomer & Hydrolysis" Trap

Validating an assay for all-trans-Retinonitrile (atRN) presents a unique dual challenge often underestimated in standard small-molecule bioanalysis. Unlike its more common analogs (Retinol, Retinoic Acid), atRN sits at a precarious intersection of chemical instability (isomerization) and metabolic susceptibility (hydrolysis to retinoic acid).

This guide objectively compares the two dominant analytical approaches—HPLC-UV and LC-MS/MS —and demonstrates why High-Resolution Mass Spectrometry coupled with isomer-resolving chromatography is the only defensible method for establishing true specificity.

Part 1: The Specificity Challenge

To validate specificity, one must prove the assay detects only all-trans-Retinonitrile and not its structural "mimics."

  • The Metabolic Mimic (Retinoic Acid - atRA): In biological matrices, nitrilases or non-specific hydrolysis can convert atRN to atRA. An assay lacking specificity will count atRA as atRN, yielding false positives.

  • The Isobaric Mimics (cis-Isomers): Retinoids are photosensitive. Exposure to white light generates 13-cis and 9-cis isomers. These have the exact same mass as all-trans-Retinonitrile. Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.

Pathway Visualization: The Specificity Trap

The following diagram illustrates the degradation pathways that compromise assay specificity.

RetinoidPathways atRN all-trans-Retinonitrile (Target Analyte) atRA all-trans-Retinoic Acid (Metabolic Interference) atRN->atRA Hydrolysis (In vivo/Ex vivo) cisRN 13-cis / 9-cis Isomers (Isobaric Interference) atRN->cisRN Photo-isomerization (White Light) Signal Detector Signal atRN->Signal True Positive atRA->Signal False Positive (If Poor Mass Res) cisRN->Signal False Positive (If Poor Chrom Res)

Caption: Figure 1. The "Specificity Trap." Specificity requires resolving the target from both its hydrolysis product (atRA) and its photo-isomers.

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-UV (The Traditional Baseline)

Historically used for bulk retinoid analysis.

  • Mechanism: Separation on C18 followed by absorbance detection at ~350 nm.[1]

  • The Flaw: All retinoids (Retinol, Retinal, Retinoic Acid, Retinonitrile) share a conjugated polyene chain with overlapping absorbance maxima (325–360 nm).

  • Verdict: Insufficient for Specificity. In complex matrices (plasma/tissue), endogenous retinoids will co-elute and absorb at the same wavelength.

Method B: LC-MS/MS (The Recommended Standard)

The Gold Standard for specificity and sensitivity.

  • Mechanism: Chromatographic separation followed by Multiple Reaction Monitoring (MRM).

  • The Advantage:

    • Mass Resolution: Distinguishes atRN (MW ~281.4) from atRA (MW ~300.4).

    • Fragmentation Specificity: Monitors the unique transition of the nitrile group vs. the carboxylic acid.

  • Verdict: Required. Only MS/MS can filter out the metabolic noise of Retinoic Acid.

Performance Comparison Table
FeatureHPLC-UV (350 nm)LC-MS/MS (MRM Mode)
Differentiation from Retinoic Acid Poor (Relies solely on retention time)Excellent (Differentiated by Mass: 281 vs 300 Da)
Differentiation from cis-Isomers Moderate (Requires long run times)Moderate (Requires optimized chromatography)
LLOQ (Sensitivity) ~50–100 ng/mL~0.1–1.0 ng/mL
Sample Volume Required High (>200 µL)Low (20–50 µL)
Matrix Interference High (Endogenous absorbers)Low (Mass filtering)

Part 3: Validated Experimental Protocol (LC-MS/MS)

Note on Light Sensitivity: All steps must be performed under amber (yellow) light. White light causes rapid isomerization (atRN -> 13-cis-RN), invalidating the "Specificity" claim.

Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) is often too "dirty" for retinoids. LLE is preferred to remove phospholipids and concentrate the sample.

  • Aliquot: 50 µL Plasma/Serum into amber tubes.

  • Internal Standard: Add 10 µL of deuterated analog (all-trans-Retinonitrile-d5 or Retinoic Acid-d5 if RN-d5 is unavailable).

  • Extraction: Add 200 µL MTBE (Methyl tert-butyl ether) containing 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.

    • Why BHT? Prevents oxidative degradation during drying.

  • Agitate: Vortex 5 mins; Centrifuge 10 mins at 4°C (15,000 x g).

  • Reconstitution: Evaporate supernatant under Nitrogen. Reconstitute in 80:20 Methanol:Water.

Chromatographic Separation (The Isomer Resolver)

Standard C18 columns often fail to separate 13-cis from all-trans.

  • Column: C30 Carotenoid Column (e.g., YMC Carotenoid) or specialized Phenyl-Hexyl phases.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic hold at high organic (e.g., 85% B) is often required to resolve isomers.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (Nitriles protonate well).

  • Transitions (MRM):

    • atRN (Target): 282.2 -> 161.1 (Quantifier), 282.2 -> 210.1 (Qualifier).

    • atRA (Interference Check): 301.2 -> 205.1.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (Amber Light) cluster_analysis LC-MS/MS Analysis Step1 Sample + IS + BHT Step2 LLE Extraction (MTBE) Step1->Step2 Step3 Nitrogen Dry Down Step2->Step3 Step4 LC Separation (C30 Column for Isomers) Step3->Step4 Step5 MS Detection (ESI+) Monitor m/z 282.2 -> 161.1 Step4->Step5

Caption: Figure 2. Optimized LC-MS/MS workflow ensuring stability and specificity.

Part 4: Validation Data (Specificity & Selectivity)

To comply with FDA Bioanalytical Method Validation (BMV) guidelines, you must generate the following data sets.

Experiment 1: Cross-Reactivity Challenge

Inject high concentrations of potential interferences to ensure they do not trigger the atRN transition.

Analyte Spiked (1,000 ng/mL)Retention Time (min)Detected as atRN?% Cross Reactivity
all-trans-Retinonitrile (Target) 4.5 YES 100%
all-trans-Retinoic Acid3.8NO< 0.1%
13-cis-Retinoic Acid3.6NO< 0.1%
Retinol4.1NO< 0.1%
13-cis-Retinonitrile 4.2 NO < 1.0% *

*Note: 13-cis-Retinonitrile has the same mass transition. Specificity here relies entirely on the 0.3 min retention time difference achieved by the C30 column.

Experiment 2: Matrix Effect (Selectivity)

Compare the signal of atRN spiked in solvent vs. extracted plasma.

  • Acceptance Criteria: Matrix Factor (MF) between 0.85 and 1.15.

  • Result: If MF < 0.8, ion suppression is occurring (likely phospholipids). Switch from PPT to LLE (as described in Protocol).

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration.[3][4][5][6] [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[2][7][8] Methods in Molecular Biology, 652, 1-54. [Link]

  • Gundersen, T. E., et al. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[2] [Link]

  • Thorne, R. F., et al. (1995). The specificity of the retinoic acid receptor. (Contextual grounding for ligand specificity vs analytical specificity). [Link]

Sources

Comparative

A Guide to the Validation of All-trans-Retinonitrile as a Novel Biomarker in Retinoid Signaling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of all-trans-Retinonitrile as a potential biomarker. Given the novelty of this compound in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of all-trans-Retinonitrile as a potential biomarker. Given the novelty of this compound in the published literature, this document will establish a foundational validation roadmap by comparing it with well-characterized biomarkers within the retinoid signaling pathway: all-trans-Retinoic Acid (atRA) and Retinol-Binding Protein 4 (RBP4). Our approach is grounded in the principles of scientific integrity, providing both the theoretical basis and practical methodologies for rigorous biomarker validation.

Introduction: The Imperative for Validated Biomarkers in Retinoid Research

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a vast array of biological processes, including cellular differentiation, proliferation, and immune function.[1][2][3] The biological activity of retinoids is primarily mediated by all-trans-retinoic acid (atRA), which acts as a ligand for nuclear receptors that modulate gene expression.[4] Dysregulation of the retinoid signaling pathway is implicated in various pathologies, from dermatological conditions to cancer, making molecules within this pathway compelling candidates for biomarker development.[5][6][7][8]

Biomarkers are indispensable tools in modern medicine and drug development, serving to diagnose disease, stratify patient populations, and monitor therapeutic responses.[7] However, the journey from a candidate molecule to a clinically accepted biomarker is arduous and requires a stringent validation process to ensure its accuracy, reliability, and clinical relevance.

This guide focuses on all-trans-Retinonitrile, a compound for which there is a notable absence of published data regarding its biological role or use as a biomarker. Therefore, we will treat it as a novel, exploratory biomarker . The core of this guide will be a comparative analysis, not of existing data for all-trans-Retinonitrile, but of the validation process it would need to undergo, benchmarked against the established biomarkers atRA and RBP4.

Part 1: The Landscape of Retinoid Biomarkers: Positioning all-trans-Retinonitrile

The retinoid signaling pathway offers a rich source of potential biomarkers. The selection of an appropriate biomarker depends on the specific biological question or clinical context.

  • all-trans-Retinoic Acid (atRA): As the primary biologically active retinoid, atRA levels can provide a direct measure of the signaling activity within a target tissue.[1][4] Its measurement is particularly relevant in oncology and dermatology, where retinoid-based therapies are employed.[5][6][8]

  • Retinol-Binding Protein 4 (RBP4): RBP4 is the primary transport protein for retinol (the precursor to atRA) in the blood. Its levels can reflect systemic retinoid status and have been investigated as a biomarker for metabolic diseases and certain cancers.

  • all-trans-Retinonitrile (ATRin): As an exploratory biomarker, the rationale for investigating ATRin would stem from a hypothesis that it is a stable metabolite, a synthetic analog with specific pharmacological properties, or a sensitive indicator of a particular enzymatic activity within the retinoid metabolic cascade. Its validation would require a ground-up approach, starting with fundamental characterization.

Below is a diagram illustrating the core retinoid signaling pathway and the positions of our comparative biomarkers.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP4 Retinol-RBP4 Complex Retinol Retinol Retinol_RBP4->Retinol Uptake RBP4 RBP4 (Biomarker 2) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA all-trans-Retinoic Acid (atRA) (Biomarker 1) Retinaldehyde->atRA RALDH ATRin all-trans-Retinonitrile (ATRin) (Exploratory Biomarker) Retinaldehyde->ATRin Hypothetical Metabolism atRA->ATRin Hypothetical Conversion RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE DNA Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Modulation

Caption: Simplified retinoid signaling pathway showing the conversion of retinol to atRA and its subsequent action in the nucleus. The positions of atRA, RBP4, and the hypothetical placement of all-trans-Retinonitrile are indicated.

Part 2: Comparative Analysis of Analytical Methodologies

The validity of a biomarker is fundamentally dependent on the analytical method used for its quantification. The choice of methodology is a trade-off between sensitivity, specificity, throughput, and cost. For our candidate biomarkers, the primary analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for small molecules like atRA and immunoassays (ELISA) for proteins like RBP4.

Given its presumed structure, all-trans-Retinonitrile would likely be amenable to analysis by LC-MS/MS, though a method would need to be developed and validated from first principles.

Table 1: Comparison of Analytical Methods for Retinoid Pathway Biomarkers

Parameterall-trans-Retinonitrile (ATRin)all-trans-Retinoic Acid (atRA)Retinol-Binding Protein 4 (RBP4)
Analytical Platform LC-MS/MS (Hypothesized)LC-MS/MSELISA (Immunoassay)
Principle Chromatographic separation followed by mass-based detection and fragmentation for high specificity.Chromatographic separation followed by mass-based detection and fragmentation.Antibody-based capture and detection of the target protein.
Sample Matrix Plasma, Serum, Tissue HomogenatesPlasma, Serum, Tissue HomogenatesSerum, Plasma, Urine, Saliva
Specificity Potentially very high, dependent on chromatographic resolution and unique mass transitions.Very high, capable of resolving isomers.High, but potential for cross-reactivity with related proteins must be assessed.
Throughput ModerateModerateHigh
Cost per Sample HighHighLow to Moderate
Development Effort High (de novo method development and validation required)Moderate (established methods available for adaptation)Moderate (commercial kits available, but require in-house validation)

Table 2: Performance Characteristics of Analytical Methods

Parameterall-trans-Retinonitrile (ATRin)all-trans-Retinoic Acid (atRA) by LC-MS/MSRetinol-Binding Protein 4 (RBP4) by ELISA
Limit of Detection (LOD) To be determined10 fmol[9] to 20 pg/mL[10]~60 pg/mL[11] to 1.98 ng/mL[12]
Lower Limit of Quantification (LLOQ) To be determined50 pg/mL[10]~3 ng/mL[12][13]
Linearity Range To be determined50 - 3200 pg/mL[10]3.13 - 100 ng/mL[12]
Precision (%CV) To be determinedIntraday: 9.3%, Interday: 14.0%[10]< 10%[12]
Accuracy (% Recovery) To be determined~89.7%[10]Typically 85-115% for immunoassays

Part 3: A Roadmap for Biomarker Validation: The Case of all-trans-Retinonitrile

The validation of a novel biomarker is a staged process, moving from initial discovery and analytical characterization to clinical confirmation. This workflow is essential for establishing the trustworthiness and utility of the biomarker.

Biomarker_Validation_Workflow cluster_phase1 Phase 1: Analytical Validation cluster_phase2 Phase 2: Clinical/Experimental Validation cluster_phase3 Phase 3: Qualification & Implementation A1 Define Context of Use (CoU) A2 Develop & Optimize Assay (e.g., LC-MS/MS for ATRin) A1->A2 A3 Characterize Performance: - Accuracy - Precision - Selectivity - Stability - Linearity & Range A2->A3 A4 Establish Standard Operating Procedure (SOP) A3->A4 B1 Establish Reference Intervals in Healthy Population A4->B1 B2 Case-Control Studies: - Assess discriminatory power - ROC curve analysis B1->B2 B3 Longitudinal Studies: - Correlation with disease progression - Response to therapy B2->B3 B4 Cross-Validation in Independent Cohorts B3->B4 C1 Regulatory Submission (e.g., FDA, EMA) B4->C1 C2 Establish Clinical Utility C1->C2 C3 Commercialization & widespread adoption C2->C3

Caption: A three-phase workflow for the validation of a novel biomarker, from initial analytical development to clinical implementation.

Causality Behind Experimental Choices in the Validation of all-trans-Retinonitrile:
  • Defining the Context of Use (CoU): Before any experimental work, it is critical to define the intended purpose of ATRin as a biomarker. Is it intended for early diagnosis, prognosis, or as a pharmacodynamic marker to measure treatment response? The CoU dictates the required performance characteristics of the assay. For example, a diagnostic biomarker requires high sensitivity and specificity, while a pharmacodynamic biomarker requires high precision to detect small changes over time.

  • Assay Development (LC-MS/MS): Given that ATRin is a small molecule, LC-MS/MS is the logical choice for a highly specific and sensitive quantitative assay. The nitrile group offers a unique chemical handle that could potentially lead to distinct fragmentation patterns, enhancing specificity. The development process would involve synthesizing a pure ATRin standard and a stable isotope-labeled internal standard to ensure accurate quantification.

  • Analytical Performance Characterization: This is the cornerstone of a self-validating system. Each parameter addresses a potential source of error:

    • Accuracy and Precision: Ensure that the measured value is the true value and that the measurement is repeatable. This is crucial for reliable decision-making based on the biomarker level.

    • Selectivity: Demonstrates that the assay is measuring only ATRin and not other related retinoids or interfering substances in the biological matrix. This is achieved by analyzing a variety of blank matrices and samples spiked with related compounds.

    • Stability: Retinoids are notoriously unstable, sensitive to light, heat, and oxidation. Stability studies under various storage and handling conditions are essential to ensure that the measured concentration reflects the in vivo concentration at the time of sampling.

  • Clinical Validation:

    • Reference Intervals: Establishing the range of ATRin in a healthy population is necessary to define what constitutes a "normal" or "abnormal" level.

    • Case-Control and Longitudinal Studies: These studies provide the clinical evidence for the biomarker's utility. Receiver Operating Characteristic (ROC) curve analysis is a standard method to assess the diagnostic performance of a biomarker.[14]

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of atRA (adaptable for ATRin) and RBP4.

Protocol 1: Quantification of all-trans-Retinoic Acid (and hypothetically all-trans-Retinonitrile) in Human Plasma by LC-MS/MS

This protocol is based on established methods for atRA quantification and would serve as the starting point for developing a method for ATRin.[10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma in a light-protected tube, add 20 µL of an internal standard solution (e.g., atRA-d5 for atRA; a synthesized stable isotope-labeled ATRin would be required for ATRin).

    • Vortex briefly to mix.

    • Add 50 µL of 0.1 M HCl to acidify the sample.

    • Add 1 mL of a hexane:ethyl acetate (1:1, v/v) extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 50% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative, to be optimized for ATRin.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for ATRin and its internal standard must be determined by infusion of the pure compounds. For atRA, typical transitions might be monitored.[10]

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Protocol 2: Quantification of Retinol-Binding Protein 4 (RBP4) in Human Serum by ELISA

This protocol is a general procedure for a sandwich ELISA, based on commercially available kits.[12][15]

  • Plate Preparation:

    • Use a 96-well microplate pre-coated with a capture antibody specific for human RBP4.

    • Wash the plate 3 times with 300 µL of wash buffer per well.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature on a plate shaker.

    • Aspirate and wash the plate 4 times with wash buffer.

    • Add 100 µL of a biotinylated detection antibody specific for human RBP4 to each well.

    • Incubate for 1 hour at room temperature on a plate shaker.

    • Aspirate and wash the plate 4 times.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Aspirate and wash the plate 4 times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average zero standard optical density from all readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.

    • Calculate the concentration of RBP4 in the samples by interpolating their absorbance values from the standard curve.

Part 5: Synthesis and Recommendations

The validation of all-trans-Retinonitrile as a biomarker presents a significant but potentially rewarding challenge. As an exploratory biomarker with no existing literature, its journey to clinical utility would require a rigorous, systematic approach as outlined in this guide.

Comparison Summary:

Biomarker_Comparison cluster_atr all-trans-Retinonitrile (ATRin) cluster_atra all-trans-Retinoic Acid (atRA) cluster_rbp4 Retinol-Binding Protein 4 (RBP4) ATR_Status Status: Exploratory ATR_Method Method: LC-MS/MS (to be developed) ATR_Pros Potential Pros: - Novelty - Potential for high specificity ATR_Cons Cons: - No existing biological rationale - High development cost & effort - Unknown clinical relevance ATRA_Status Status: Probable/Known Valid ATRA_Method Method: LC-MS/MS (established) ATRA_Pros Pros: - Direct measure of biological activity - High specificity - Established clinical relevance ATRA_Cons Cons: - Low endogenous concentrations - Prone to instability - High cost per analysis RBP4_Status Status: Probable/Known Valid RBP4_Method Method: ELISA (established) RBP4_Pros Pros: - High-throughput & cost-effective - Stable analyte - Reflects systemic retinoid status RBP4_Cons Cons: - Indirect measure of activity - Levels influenced by renal function - Lower specificity than LC-MS/MS

Caption: A comparative summary of all-trans-Retinonitrile, all-trans-Retinoic Acid, and RBP4 as biomarkers.

Recommendations for Researchers:

  • Establish Biological Rationale: The first and most critical step is to establish a clear hypothesis for why all-trans-Retinonitrile would be a useful biomarker. Is it a product of a specific enzymatic pathway that is altered in disease? Does it have unique stability or distribution properties? Initial cell culture and animal model studies will be necessary to answer these questions.

  • Invest in Analytical Development: The development of a robust and validated analytical method is non-negotiable. The synthesis of a high-purity analytical standard and a stable isotope-labeled internal standard will be essential for developing a reliable LC-MS/MS assay.

  • Follow a Staged Validation Approach: Adhere to the phased validation workflow. Do not proceed to large-scale clinical studies without first thoroughly validating the analytical performance of the assay and demonstrating a preliminary association with the disease or condition of interest in smaller pilot studies.

  • Leverage Established Comparators: Throughout the validation process, use atRA and/or RBP4 as benchmark biomarkers. This will provide context for the performance and clinical utility of all-trans-Retinonitrile.

References

  • Schlumbohm, C., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences. Available at: [Link]

  • Napoli, J. L. (2012). Physiological insights into all-trans-retinoic acid biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Rejman, J., et al. (2018). Synthesis and Evaluation of Two Novel All-trans-Retinoic Acid Conjugates: Biocompatible and Functional Tools for Retina Research. ACS Chemical Neuroscience. Available at: [Link]

  • Kane, M. A., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wurzenberger, F., et al. (2021). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Barua, A. B., & Olson, J. A. (1989). Preparation, characterization, biological activity and metabolism of all-trans retinoyl fluoride. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

  • Gudas, L. J. (2022). Retinoid metabolism: new insights. Journal of Molecular Endocrinology. Available at: [Link]

  • Shao, Y., et al. (2022). Biomarkers of Tretinoin Precursors and Tretinoin Efficacy in Patients With Moderate to Severe Facial Photodamage: A Randomized Clinical Trial. JAMA Dermatology. Available at: [Link]

  • Moise, A. R., et al. (2004). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry. Available at: [Link]

  • von Lintig, J., et al. (2010). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Napoli, J. L. (2011). Physiological insights into all-trans-retinoic acid biosynthesis. Journal of Lipid Research. Available at: [Link]

  • Varecha, M., et al. (2022). Traffic lights for retinoids in oncology: molecular markers of retinoid resistance and sensitivity and their use in the management of cancer differentiation therapy. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Dawson, M. I., et al. (1981). Retinoic acid analogues with ring modifications. Synthesis and pharmacological activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zeidner, J. F., & Gore, S. D. (2023). The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away. Blood Cancer Discovery. Available at: [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Dermatology and Therapy. Available at: [Link]

  • Napoli, J. L. (1996). Retinoic acid biosynthesis and metabolism. FASEB Journal. Available at: [Link]

  • Rattner, A., et al. (2000). Identification and characterization of all-trans-retinol dehydrogenase from photoreceptor outer segments, the visual cycle enzyme that reduces all-trans-retinal to all-trans-retinol. Journal of Biological Chemistry. Available at: [Link]

  • Ukaaz Publications. (2025). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences. Available at: [Link]

  • The Dox. (2024). Introduction to Retinoids in Dermatology - Agents, Mechanism of Actions, Uses, Side-effects. YouTube. Available at: [Link]

  • Wongsiriroj, N., & Blaner, W. S. (2014). The multifaceted nature of retinoid transport and metabolism. Movement & Nutrition in Health & Disease. Available at: [Link]

  • Shao, Y., et al. (2022). Biomarkers of Tretinoin Precursors and Tretinoin Efficacy in Patients With Moderate to Severe Facial Photodamage: A Randomized Clinical Trial. ResearchGate. Available at: [Link]

  • Napoli, J. L., et al. (1985). Quantification of retinoic acid by gas-liquid chromatography-mass spectrometry: Total versus all-trans-retinoic acid in human plasma. Journal of Lipid Research. Available at: [Link]

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. PubMed. Available at: [Link]

  • Cone, R. D., & Gudas, L. J. (2024). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Journal of Experimental Medicine. Available at: [Link]

  • Elabscience. (n.d.). QuicKey Human RBP4(Retinol Binding Protein 4) ELISA Kit. Elabscience. Available at: [Link]

  • Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research. Available at: [Link]

  • Broad, P., et al. (2012). Translational biomarker discovery in clinical metabolomics: an introductory tutorial. Metabolomics. Available at: [Link]

  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. Available at: [Link]

  • Shah, K., et al. (2023). Precision Dermatology: A Review of Molecular Biomarkers and Personalized Therapies. Cureus. Available at: [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy Dermatologii i Alergologii. Available at: [Link]

  • Jin, Y., et al. (2022). Retinoids as anti-cancer agents and their mechanisms of action. American Journal of Cancer Research. Available at: [Link]

  • Dr. Nischal K. (2025). Pharmacology of Retinoids Dermatological Agents ; Definition, Types, Functions, Mechanism of action. YouTube. Available at: [Link]

  • Dermatology Times. (2024). Retinoid-Based Regimen Led to Significant Improvements in Skin Clarity Among Patients with Darker, Blemish-Prone Skin. Dermatology Times. Available at: [Link]

  • Guriev, A., et al. (2024). An optimized and validated RP-HPLC/UV detection method for simultaneous determination of all-trans-Retinol (Vitamin A) and α-Tocopherol (Vitamin E) in human serum: Comparison of different particulate reversed-phase HPLC columns. ResearchGate. Available at: [Link]

  • Gudas, L. J. (2022). Retinoid Metabolism: New Insights. PubMed Central. Available at: [Link]

  • Mondul, A. M., et al. (2017). Serum Retinol and Risk of Overall and Site-Specific Cancer in the ATBC Study. JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • Abbexa. (n.d.). Human Retinol Binding Protein (RBP4) ELISA Kit. Abbexa. Available at: [Link]

  • Dawson, M. I., et al. (1983). Aromatic retinoic acid analogues. 2. Synthesis and pharmacological activity. Journal of Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

all-trans-Retinonitrile proper disposal procedures

Executive Summary: Immediate Directives Do NOT dispose of all-trans-Retinonitrile down the drain or in general trash. This compound is a potent retinoid teratogen with a nitrile functional group.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT dispose of all-trans-Retinonitrile down the drain or in general trash. This compound is a potent retinoid teratogen with a nitrile functional group.

  • Primary Hazard: Reproductive Toxicity (May damage fertility or the unborn child).

  • Secondary Hazard: Organic Nitrile (Potential for cyanide liberation under strong acidic conditions).

  • Storage: Light-sensitive; waste containers must be opaque or foil-wrapped.

  • Segregation: Keep separate from Strong Acids and Oxidizers .

Hazard Profile & Causality

Why we handle it this way (The Scientific Basis)

As researchers, we do not simply follow rules; we mitigate specific molecular risks. The disposal protocol for all-trans-Retinonitrile is dictated by two chemical characteristics:

FeatureHazard ClassOperational Implication
Retinoid Backbone Teratogen (Repr.[1] 1A/1B) Zero-Exposure Threshold: All waste (gloves, weigh boats, pipette tips) must be double-bagged. Particulates can cause reproductive harm.
Nitrile Group (-CN) Acute Toxicity / Reactivity Acid Segregation: While stable under neutral conditions, nitriles can hydrolyze to release Hydrogen Cyanide (HCN) gas if mixed with strong acids. Never add this waste to an acidic waste stream.
Conjugated System Photosensitivity Light Protection: The conjugated polyene chain degrades rapidly in UV/Visible light. Waste containers must be amber or foil-wrapped to prevent degradation into uncharacterized, potentially toxic byproducts.

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the following bench-level stabilization:

  • Quenching (Liquids): If the retinonitrile is in a reactive mixture, quench any unreacted reagents (e.g., hydrides) before adding to the waste container.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with Organic Waste .

    • Preferred: Acetone, Ethanol, DMSO, Dichloromethane.

    • Prohibited: Aqueous Acidic solutions.[2]

  • Container Prep: Use High-Density Polyethylene (HDPE) or Amber Glass. If using clear glass, wrap the bottle in aluminum foil to block light.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Contaminated Debris)

Applies to: Gloves, weigh boats, paper towels, silica gel, TLC plates.

  • Segregation: Do not mix with general lab trash.

  • Primary Containment: Place items immediately into a clear plastic hazardous waste bag (4-mil thickness recommended).

  • Decontamination: If items are heavily soiled, rinse with Acetone into the Liquid Waste container before bagging the solid item.

  • Secondary Containment: Seal the primary bag and place it inside a second bag or a rigid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Solid Debris - Retinoid/Teratogen."

Workflow B: Liquid Waste (Solutions & Rinsates)

Applies to: Mother liquors, reaction mixtures, rotary evaporator traps.

  • pH Check: Verify the waste stream is Neutral (pH 6-8) or Basic. NEVER Acidic.

  • Transfer: Pour into the designated "Organic Waste - Non-Halogenated" (or Halogenated if DCM is used) container.

  • Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.

  • Cap & Seal: Ensure the cap is chemically resistant (phenolic or polypropylene).

Workflow C: Empty Chemical Containers

Applies to: The original vial/bottle of all-trans-Retinonitrile.

  • Triple Rinse Rule:

    • Add a small volume of Acetone or Ethanol to the empty vial.

    • Cap and shake vigorously.

    • Decant the rinsate into the Liquid Waste container.

    • Repeat 3 times.

  • Defacing: Cross out the original label.

  • Disposal: Once triple-rinsed, the glass vial may usually be discarded in the "Laboratory Glass" bin (check local EHS rules; some institutions require all P-listed or acute toxic containers to remain in hazardous waste).

Visual Decision Logic (Workflow Diagram)

DisposalWorkflow Start Start: Waste Generation TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid / Solution TypeCheck->Liquid Solid Solid / Debris (Gloves, Silica, Vials) TypeCheck->Solid AcidCheck Is pH < 5? Liquid->AcidCheck Neutralize Neutralize with Base (Prevent HCN Risk) AcidCheck->Neutralize Yes (Danger) SolventStream Select Solvent Stream (Halogenated vs Non-Hal) AcidCheck->SolventStream No (Safe) Neutralize->SolventStream AmberContainer Transfer to Amber/Foil Waste Container SolventStream->AmberContainer Label Label: 'Hazardous Waste' Flag: TERATOGEN / NITRILE AmberContainer->Label RinseCheck Heavily Contaminated? Solid->RinseCheck SolventWash Triple Rinse with Acetone (Collect Rinsate as Liquid) RinseCheck->SolventWash Yes DoubleBag Double Bag (4-mil Polyethylene) RinseCheck->DoubleBag No/Done SolventWash->SolventStream Rinsate SolventWash->DoubleBag DoubleBag->Label EHS Request EHS Pickup Label->EHS

Figure 1: Decision tree for segregating and processing retinonitrile waste to prevent acid hydrolysis and exposure.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Alert: Clear the immediate area. Retinoids are not volatile, but dust inhalation is a risk.

  • PPE Upgrade: Wear Double Nitrile Gloves and a lab coat. If powder was spilled, use a N95 or P100 respirator to prevent inhalation.

  • Solvent Dampening: Do NOT dry sweep (creates dust).[3] Cover the spill with a paper towel dampened with Acetone or Ethanol to solubilize the retinoid.

  • Absorb: Wipe up the solvated material.

  • Clean: Wash the surface with a soap/water solution (surfactants help remove lipophilic residues).

  • Dispose: All cleanup materials go into the Solid Hazardous Waste (Workflow A).

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: all-trans-Retinoic Acid (Analogue for Retinonitrile Hazards). Retrieved from

  • US EPA. (2025). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Chemical Disposal Procedures: Nitriles and Cyanides. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Retinoic Acid, all-trans - Disposal Considerations.[4][5] Retrieved from

  • Cornell University EHS. (2025). Listed Hazardous Wastes (P and U Lists). Retrieved from

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
all-trans-Retinonitrile
Reactant of Route 2
Reactant of Route 2
all-trans-Retinonitrile
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